molecular formula C9H12N4O B2471261 3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone CAS No. 2309232-89-9

3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone

Cat. No. B2471261
CAS RN: 2309232-89-9
M. Wt: 192.222
InChI Key: GVTQSENNQLJBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone is not fully understood. However, it is believed to act on a variety of neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of neurological disorders. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in a variety of fields. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are many potential future directions for research involving 3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone. One area of research could focus on further elucidating the mechanism of action of the compound. Another area of research could involve exploring its potential use in the treatment of neurological disorders, particularly those involving dopamine and serotonin systems. Additionally, further research could be done to explore its anti-inflammatory properties and potential use in the treatment of inflammatory conditions.

Synthesis Methods

The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde with 3,6-dihydro-2H-pyridine-1-carboxylic acid in the presence of a catalyst. The resulting compound is then purified using standard methods.

Scientific Research Applications

3,6-Dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone has been used in a variety of scientific research applications. It has been found to have potential use in the development of new drugs, particularly in the treatment of neurological disorders. It has also been used in studies of the central nervous system, as well as in studies of the immune system and inflammation.

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-12-7-8(10-11-12)9(14)13-5-3-2-4-6-13/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTQSENNQLJBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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